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Compound of Interest

Compound Name: 3-lodotetrahydrofuran

Cat. No.: B053241

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically
active natural products and synthetic pharmaceuticals. Its unique conformational properties
and ability to participate in hydrogen bonding interactions make it a valuable component in the
design of molecules with specific biological functions. The introduction of a substituent at the 3-
position of the THF ring creates a chiral center, leading to the existence of enantiomers with
potentially distinct pharmacological profiles. This technical guide provides an in-depth
exploration of the stereochemistry of 3-iodotetrahydrofuran, a key intermediate in the
synthesis of various bioactive molecules. We will delve into the synthesis of its enantiomers,
their characterization, and the broader context of their application in drug discovery and
development.

Stereoisomers of 3-lodotetrahydrofuran

3-lodotetrahydrofuran possesses a single stereocenter at the C3 position, giving rise to a pair
of enantiomers: (R)-3-iodotetrahydrofuran and (S)-3-iodotetrahydrofuran. These
stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit
identical physical properties such as boiling point and density. However, they rotate plane-
polarized light in equal but opposite directions and can interact differently with other chiral
molecules, such as biological receptors and enzymes.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or
S) to each enantiomer. The priority of the substituents on the chiral carbon is determined by
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their atomic number. For 3-iodotetrahydrofuran, the iodine atom has the highest priority,
followed by the oxygen atom of the ring, then the C2 carbon, and finally the hydrogen atom.

Enantioselective Synthesis

The preparation of enantiomerically pure or enriched 3-iodotetrahydrofuran is crucial for the
development of stereochemically defined pharmaceuticals. The most common strategy
involves the stereospecific conversion of a chiral precursor, typically the corresponding
enantiomer of 3-hydroxytetrahydrofuran.

Synthesis of Chiral 3-Hydroxytetrahydrofuran
Precursors

The enantiomers of 3-hydroxytetrahydrofuran are valuable chiral building blocks that can be
synthesized from readily available chiral pool starting materials.

e (S)-3-Hydroxytetrahydrofuran: A common route to (S)-3-hydroxytetrahydrofuran starts from
L-malic acid. The synthesis involves the reduction of the carboxylic acid moieties to alcohols,
followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring.

e (R)-3-Hydroxytetrahydrofuran: Similarly, (R)-3-hydroxytetrahydrofuran can be prepared from
D-malic acid or through alternative routes, for instance, from (R)-1,2,4-butanetriol.[1]

Conversion of 3-Hydroxytetrahydrofuran to 3-
lodotetrahydrofuran

The conversion of the hydroxyl group to an iodide is a standard organic transformation. A
common method for this conversion is the Appel reaction, which utilizes triphenylphosphine
and iodine. This reaction proceeds with inversion of stereochemistry at the chiral center.
Therefore, to synthesize (R)-3-iodotetrahydrofuran, one would start with (S)-3-
hydroxytetrahydrofuran, and vice versa.

Experimental Protocols

While specific, detailed protocols with quantitative data for the synthesis of both enantiomers of
3-iodotetrahydrofuran are not readily available in consolidated literature, a general procedure
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based on the Appel reaction is provided below. Researchers should optimize the reaction
conditions for their specific needs.

General Protocol for the Synthesis of (R)-3-lodotetrahydrofuran from (S)-3-
Hydroxytetrahydrofuran:

o Reaction Setup: To a solution of (S)-3-hydroxytetrahydrofuran in a suitable aprotic solvent
(e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon),
add triphenylphosphine and imidazole.

» Addition of lodine: Cool the reaction mixture in an ice bath and slowly add a solution of
iodine in the same solvent.

o Reaction Progression: Allow the reaction to warm to room temperature and stir until the
starting material is consumed (monitor by TLC or GC).

o Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove
excess iodine. Extract the aqueous layer with an organic solvent.

 Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or
Na2S04), filter, and concentrate under reduced pressure. The crude product can be purified
by column chromatography on silica gel.

The same procedure would be followed for the synthesis of (S)-3-iodotetrahydrofuran starting
from (R)-3-hydroxytetrahydrofuran.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and
characterization of the enantiomers of 3-iodotetrahydrofuran. These values are illustrative
and should be confirmed experimentally.

Table 1: Synthesis of 3-lodotetrahydrofuran Enantiomers
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Table 2: Physicochemical Properties of 3-lodotetrahydrofuran Enantiomers

Property (R)-3-lodotetrahydrofuran (S)-3-lodotetrahydrofuran
Molecular Formula CsH7IO CsH7IO

Molecular Weight 198.00 g/mol 198.00 g/mol

Appearance Colorless to light yellow liquid Colorless to light yellow liquid
Boiling Point Not reported Not reported

Specific Rotation ([a]D)

Positive (+)

Negative (-)

Mandatory Visualizations
Stereochemical Relationship

The following diagram illustrates the stereochemical relationship between the enantiomers of 3-

iodotetrahydrofuran.

(R)-3-lodotetrahydrofuran

—— Mirror Plane —--

Stereochemical Relationship of 3-lodotetrahydrofuran Enantiomers

(S)-3-lodotetrahydrofuran

Click to download full resolution via product page
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Caption: Enantiomers are non-superimposable mirror images.

Synthetic Workflow

This diagram outlines the general workflow for the enantioselective synthesis of 3-
iodotetrahydrofuran.

Enantioselective Synthesis Workflow

Synthesis of (R)-3-lodotetrahydrofuran Synthesis of (S)-3-lodotetrahydrofuran

(S)-3-Hydroxytetrahydrofuran (R)-3-Hydroxytetrahydrofuran

lodination (Appel Reaction)
(Stereochemical Inversion)

lodination (Appel Reaction)
(Stereochemical Inversion)

(R)-3-lodotetrahydrofuran (S)-3-lodotetrahydrofuran

Click to download full resolution via product page

Caption: Stereospecific conversion of chiral precursors.

Role in Drug Discovery and Development

While specific biological targets for the individual enantiomers of 3-iodotetrahydrofuran are
not well-documented in publicly available literature, the tetrahydrofuran ring system is a key
component in numerous approved drugs. For instance, the bis-tetrahydrofuran moiety is a
crucial P2-ligand in several HIV protease inhibitors, where it forms critical hydrogen bonds with
the enzyme's active site.[2] The stereochemistry of the substituents on the THF ring is often

critical for potent biological activity.
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3-lodotetrahydrofuran serves as a versatile synthetic intermediate. The iodine atom can be
readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of
diverse functional groups at the C3 position with inversion of stereochemistry. This makes it a
valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. By
synthesizing and evaluating a series of 3-substituted tetrahydrofuran analogs, medicinal
chemists can probe the steric and electronic requirements of a biological target and optimize
the pharmacological properties of a lead compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the THF motif in neurologically active compounds, one could
hypothesize that 3-substituted tetrahydrofurans might interact with targets in the central
nervous system. The following diagram illustrates a generic signaling pathway where such a
compound might act as a receptor antagonist.
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Hypothetical GPCR Antagonism by a 3-Substituted THF Analog
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Caption: Potential mechanism of action for a THF-based drug.
Conclusion

The enantiomers of 3-iodotetrahydrofuran are valuable chiral building blocks in organic
synthesis and medicinal chemistry. Their preparation in high enantiomeric purity, typically from
the corresponding chiral 3-hydroxytetrahydrofuran precursors, allows for the stereocontrolled
synthesis of more complex molecules. While specific biological activities for these particular
enantiomers are not widely reported, their utility as synthetic intermediates in the exploration of
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structure-activity relationships is clear. The continued development of efficient and scalable
methods for the synthesis of chiral 3-substituted tetrahydrofurans will undoubtedly contribute to
the discovery of new and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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